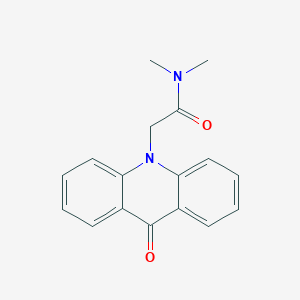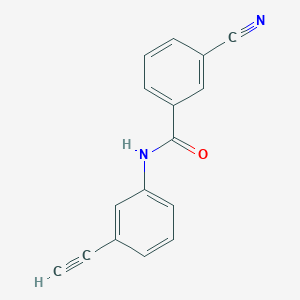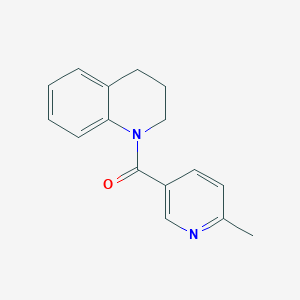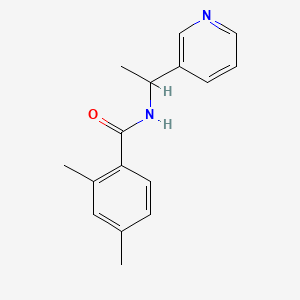
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide, also known as BPC157, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic effects. BPC157 is a pentadecapeptide, meaning it is composed of 15 amino acids. It has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to act on multiple pathways involved in tissue repair and inflammation. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to increase the expression of growth factors and cytokines, which promote tissue regeneration. It also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote angiogenesis, or the formation of new blood vessels. It also appears to increase collagen production, which is important for tissue repair. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has also been shown to reduce oxidative stress and apoptosis, which can contribute to tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-6-methylpyridine-3-carboxamide in lab experiments is its potential therapeutic effects in various conditions. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic effects in humans. Another area of interest is its potential use in the treatment of cardiovascular disease. N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory and angiogenic effects, which could be beneficial in the treatment of conditions such as myocardial infarction and stroke.
Méthodes De Synthèse
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS). This process involves the stepwise addition of protected amino acids onto a resin support, which is then cleaved from the resin and purified to obtain the final product.
Applications De Recherche Scientifique
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been studied for its potential therapeutic effects in various conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. In animal studies, N-(3-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote tissue repair and reduce inflammation.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-5-6-10(8-15-9)13(17)16-12-4-2-3-11(14)7-12/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBDJKHNSLLYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-6-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)
